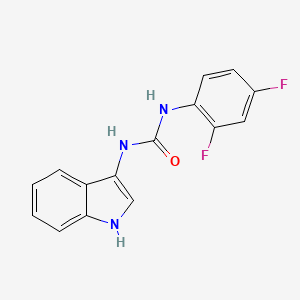

1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O/c16-9-5-6-13(11(17)7-9)19-15(21)20-14-8-18-12-4-2-1-3-10(12)14/h1-8,18H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEONGUFSUPNKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 2,4-difluoroaniline with isocyanate derivatives of indole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction may be catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidized urea derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, including:

- Oxidation: Leading to higher oxidation state derivatives.

- Reduction: Producing amine derivatives.

- Substitution: Fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Biology

This compound has been investigated as a biochemical probe due to its structural features that may interact with biological targets such as enzymes and receptors. Preliminary studies suggest that it could modulate biological pathways, potentially affecting:

- Enzyme inhibition or activation.

- Cell signaling pathways.

The compound's structural characteristics enhance its lipophilicity and stability, which are crucial for biological interactions.

Medicine

The therapeutic potential of this compound has been explored in various medical contexts:

Anticancer Activity:

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain indole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest at the G1 phase. Comparative analyses reveal IC₅₀ values ranging from 0.12 to 2.78 µM against various cancer cell lines.

Anti-inflammatory Properties:

The compound's anti-inflammatory potential is under investigation, with certain indole derivatives showing promise in reducing inflammation markers in vitro.

Case Study: Anticancer Activity

In a study assessing the anticancer effects of related compounds, researchers found that modifications in the urea structure significantly influenced biological activity. For instance:

- Compound A (similar structure): IC₅₀ = 0.15 µM against breast cancer cells.

- Compound B (structural modification): IC₅₀ = 0.75 µM against lung cancer cells.

These findings indicate that the presence of fluorine atoms enhances the compound's efficacy compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Urea Derivatives

Key Observations:

- Substituent Effects :

- The indole group in the target compound provides aromaticity distinct from bulkier substituents like adamantane (4d) or thiadiazole-triazolyl (8d, 8p). This may reduce molecular weight and alter binding kinetics compared to analogs with heterocyclic extensions .

- Fluorine atoms in the 2,4-difluorophenyl group improve metabolic stability across all compounds, a common strategy in drug design .

- Physicochemical Properties: Melting points for fluconazole-based analogs (e.g., 8d: 155–160°C) suggest higher crystallinity due to extended heterocyclic systems, whereas the target compound’s indole moiety may lower melting points (unreported) .

Key Insights:

- Antifungal Activity: Fluconazole-based analogs (e.g., 8d, 8p) show efficacy against pathogenic fungi, likely through cytochrome P450 inhibition. The absence of a triazole group in the target compound may redirect its mechanism toward non-CYP targets .

- Enzyme Inhibition : Adamantane-containing 4d inhibits sEH, suggesting urea derivatives with bulky substituents can modulate hydrolytic enzymes. The target compound’s indole group may favor interactions with aromatic residue-rich binding pockets .

Biological Activity

1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its structural features include a difluorophenyl group and an indole moiety, which are linked through a urea functional group. This unique arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.

The compound has the following molecular characteristics:

- Molecular Formula : C₁₈H₁₇F₂N₃O₂

- Molecular Weight : 345.3 g/mol

- CAS Number : 941909-03-1

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with isocyanate derivatives of indole. The reaction is generally conducted in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions, often catalyzed by a base like triethylamine to facilitate the formation of the urea linkage .

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that certain indole derivatives can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase .

A comparative analysis of related compounds revealed IC₅₀ values ranging from 0.12 to 2.78 µM against various cancer cell lines, demonstrating that modifications in the structure can lead to enhanced biological activity .

Antimicrobial and Antiviral Activities

Preliminary studies suggest that this compound may possess antimicrobial and antiviral properties. Similar compounds have shown effectiveness against a range of pathogens, indicating potential for further exploration in drug development .

Anti-inflammatory Effects

The compound's structural characteristics suggest it may modulate inflammatory pathways. Some related urea derivatives have been reported to exhibit anti-inflammatory effects with IC₅₀ values comparable to standard anti-inflammatory drugs . This suggests that this compound could be explored for its anti-inflammatory potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components. The presence of electron-withdrawing groups (EWGs), such as fluorine atoms, enhances its stability and reactivity towards biological targets .

| Compound Structure | Biological Activity | IC₅₀ Value |

|---|---|---|

| This compound | Anticancer | TBD |

| Related Urea Derivative | Antimicrobial | ~1 µM |

| Indole-based Compound | Anti-inflammatory | ~54.65 µg/mL |

Case Studies

Several studies have focused on the biological evaluation of urea derivatives:

- Anticancer Study : A recent study evaluated various indole derivatives for their anticancer activity against MCF-7 and HCT-116 cell lines. The most potent compounds showed IC₅₀ values significantly lower than traditional chemotherapeutics .

- Anti-inflammatory Research : A series of compounds were tested for their anti-inflammatory properties, revealing promising candidates with low toxicity and high efficacy compared to established drugs like diclofenac .

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-difluorophenyl)-3-(1H-indol-3-yl)urea, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2,4-difluorophenyl isocyanate with 1H-indol-3-amine under anhydrous conditions. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity.

- Temperature control : Reactions are performed at 0–25°C to minimize side products.

- Catalysts : Triethylamine or DMAP may accelerate urea bond formation.

Characterization : Confirm structure and purity via /-NMR, high-resolution mass spectrometry (HRMS), and HPLC (≥95% purity). Adjust stoichiometry and reaction time to improve yields (target >70%) .

Q. How are physicochemical properties (e.g., solubility, stability) of this compound determined, and what challenges arise?

- Solubility : Assessed in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy or nephelometry. Low aqueous solubility (<10 µM) may require formulation with cyclodextrins or liposomes.

- Stability : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4–37°C), and light exposure. Monitor via LC-MS to identify degradation byproducts (e.g., hydrolysis of urea moiety) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, substituent effects) influence biological activity?

- Substituent analysis : Compare analogs (e.g., 3-chloro vs. 2,4-difluoro substitution) using in vitro assays (IC) for targets like kinase inhibition or cytotoxicity. For example:

- 2,4-Difluoro substitution : Enhances metabolic stability and lipophilicity (logP ~3.5) compared to non-halogenated analogs.

- Indole C3 position : Critical for hydrogen bonding with biological targets (e.g., ATP-binding pockets).

- Data contradictions : Discrepancies in activity may arise from assay conditions (e.g., serum protein binding) or cell line variability. Validate using orthogonal assays (e.g., SPR vs. cellular thermal shift) .

Q. What mechanistic insights exist for its potential role in targeted protein degradation (e.g., AUTACs)?

Q. How can researchers resolve contradictions in reported biological activity data?

- Case study : If anti-cancer activity varies between studies, consider:

- Cell permeability : Measure intracellular concentrations via LC-MS/MS.

- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) to identify unintended interactions.

- Metabolic differences : Compare liver microsomal stability across species (human vs. murine).

- Statistical rigor : Apply Bayesian meta-analysis to harmonize data from disparate studies .

Methodological Best Practices

Q. What in silico tools are recommended for predicting binding modes and ADMET properties?

Q. How to design dose-response experiments for in vivo efficacy studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.